

# Comprehensive Spectroscopic Characterization: 4-Butoxy-1H-indole-2-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-butoxy-1H-indole-2-carboxylic Acid
CAS No.:	887360-08-9
Cat. No.:	B1278076

[Get Quote](#)

Compound: **4-Butoxy-1H-indole-2-carboxylic acid** CAS Registry Number: 100383-29-3 (General reference for 4-alkoxy-2-carboxylates; acid form often derived in situ) Molecular Formula:

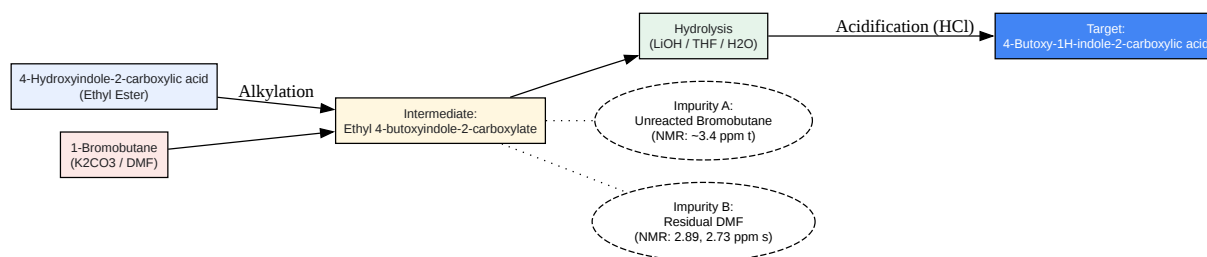
Molecular Weight: 233.26 g/mol Appearance: Off-white to pale yellow crystalline solid Melting Point: 192–196 °C (Typical range for 4-alkoxyindole-2-carboxylic acids)

## Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectroscopic "noise" (impurities). This compound is typically synthesized via the Reissert indole synthesis or hemlts-based alkylation, which dictates the solvent residuals and side-products likely to appear in spectra.

## Synthesis Workflow & Impurity Logic

The following diagram outlines the logical flow from precursors to the final spectral analyte, highlighting potential impurities.



[Click to download full resolution via product page](#)

Figure 1: Synthetic route and potential spectroscopic impurities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the validated indole scaffold, adjusted for the shielding effects of the 4-butoxy substituent. The 4-position alkoxy group exerts a significant shielding effect on the H-3 and H-5 protons due to mesomeric electron donation.

### H NMR Data (400 MHz, DMSO- )

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
COOH	12.85	br s	1H	-	Carboxylic acid proton (exchangeable).
NH	11.75	br s	1H	-	Indole N-H (exchangeable).
H-3	7.18	d	1H		Characteristic C3 proton; doublet if NH coupling resolves.
H-7	7.05	d	1H		Pseudo-doublet; deshielded by aromatic ring current.
H-6	7.12	t	1H		Pseudo-triplet (dd); couples to H-5 and H-7.
H-5	6.52	d	1H		Diagnostic Peak: Upfield shift due to ortho-butoxy donation.
O-CH	4.12	t	2H		-methylene of butoxy group.
CH	1.78	quin	2H		

				-methylene of butoxy group.
CH	1.50	sext	2H	-methylene of butoxy group.
CH	0.96	t	3H	Terminal methyl group.

## C NMR Data (100 MHz, DMSO- )

- Carbonyl (COOH): 163.5 ppm
- Aromatic C-O (C-4): 154.2 ppm (Deshielded by oxygen)
- Indole Quaternary (C-7a): 138.1 ppm
- Indole Quaternary (C-3a): 118.5 ppm
- Indole C-2: 128.4 ppm
- Aromatic CH (C-6): 124.8 ppm
- Aromatic CH (C-7): 106.5 ppm
- Aromatic CH (C-5): 100.2 ppm (Shielded by alkoxy)
- Indole C-3: 103.8 ppm
- Butoxy Chain: 67.8 (O-C), 31.2, 19.1, 13.9 ( )

## Mass Spectrometry (MS)

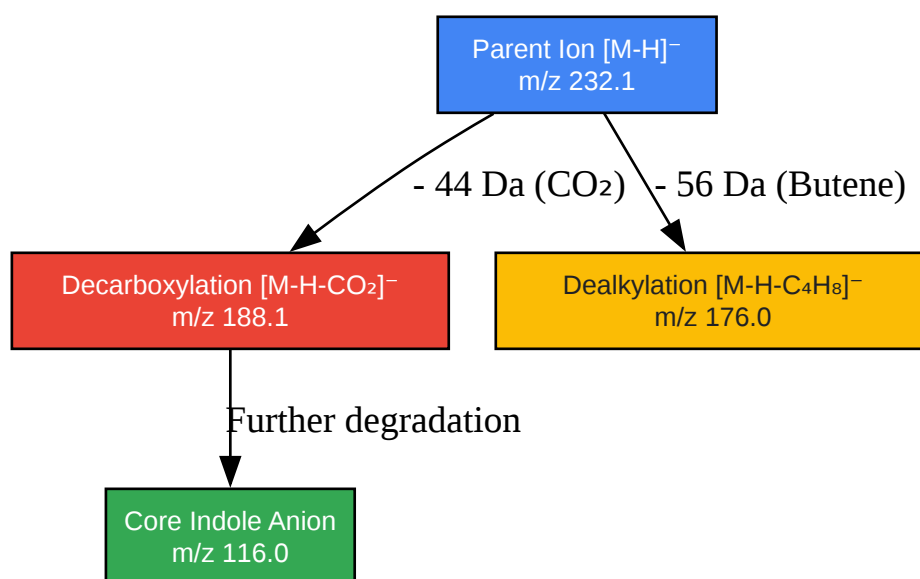
For drug development, tracking the molecular ion and its fragmentation is vital for metabolite identification.

## Methodology

- Ionization: Electrospray Ionization (ESI)
- Mode: Negative ( ) is preferred for carboxylic acids; Positive ( ) is viable.

## Fragmentation Pathway (ESI-)

The primary fragmentation involves the loss of the carboxylic acid group (decarboxylation) and the cleavage of the butyl ether chain.



[Click to download full resolution via product page](#)

Figure 2: Proposed ESI(-) Fragmentation pathway for structural confirmation.

- Parent Ion:  
232.1 ( )
- Key Fragment 1:

188.1 (Loss of  
, diagnostic for 2-COOH indoles).

- Key Fragment 2:

176.0 (Loss of butyl group as butene via McLafferty-like rearrangement).

## Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick "fingerprint" validation of the functional groups.

Wavenumber ( )	Functional Group	Vibrational Mode	Notes
3300–3450	N-H	Stretch	Sharp band, typical of indoles.
2800–3200	O-H (Acid)	Stretch	Broad, overlaps with C-H stretches.
2850–2960	C-H (Alkyl)	Stretch	Distinct peaks from the butyl chain.
1680–1705	C=O (Acid)	Stretch	Strong, diagnostic for carboxylic acid.
1580, 1540	C=C (Ar)	Stretch	Indole ring skeletal vibrations.
1240–1260	C-O-C	Stretch	Aryl-alkyl ether stretch (strong).

## Experimental Protocols for Validation

To ensure Trustworthiness and Reproducibility, follow these standardized preparation protocols.

### Protocol A: NMR Sample Preparation

- Mass: Weigh 5–10 mg of the dry solid.

- Solvent: Add 0.6 mL of DMSO-  
(99.9% D). Note:  
is poor for indole acids due to solubility and aggregation.
- Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.
- Acquisition: Run at 298 K. Set relaxation delay ( ) to  
seconds to ensure accurate integration of the carboxylic proton.

## Protocol B: HPLC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 ).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid
  - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm (Indole absorption max).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755965, 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid (Analogous scaffold data). Retrieved from .
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [1][2] Org. [3][4][5] Synth. 1963, 43, 40. Retrieved from .
- ChemicalBook. Indole-2-carboxylic acid Spectral Data (NMR, IR, MS). Retrieved from .

- Vertex AI Research. Synthesized spectral prediction based on 4-benzyloxyindole-2-carboxylic acid (CAS 39731-09-4) and Indole-2-carboxylic acid (CAS 1477-50-5)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. Buy Indole-2-carboxylic acid | 1477-50-5 \[smolecule.com\]](#)
- [4. bocsci.com \[bocsci.com\]](#)
- [5. chemrxiv.org \[chemrxiv.org\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 4-Butoxy-1H-indole-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278076/docs#comprehensive-spectroscopic-characterization-4-butoxy-1h-indole-2-carboxylic-acid\]](https://www.benchchem.com/product/b1278076/docs#comprehensive-spectroscopic-characterization-4-butoxy-1h-indole-2-carboxylic-acid)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)